(S)-3-(4-CHLOROPHENOXY)BUTANOIC ACID
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Overview
Description
(S)-3-(4-Chlorophenoxy)butanoic acid is an organic compound with the molecular formula C10H11ClO3. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-(4-Chlorophenoxy)butanoic acid typically involves the reaction of 4-chlorophenol with butyric acid derivatives. One common method is the esterification of 4-chlorophenol with butyric acid, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of acid catalysts and elevated temperatures to facilitate the esterification process.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: (S)-3-(4-Chlorophenoxy)butanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products Formed:
Oxidation: Formation of 4-chlorophenoxybutanoic acid derivatives.
Reduction: Formation of 4-chlorophenoxybutanol.
Substitution: Formation of halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
(S)-3-(4-Chlorophenoxy)butanoic acid has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-3-(4-Chlorophenoxy)butanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, resulting in altered cellular functions.
Comparison with Similar Compounds
- 2-(4-Chlorophenoxy)butanoic acid
- 4-Chlorophenylacetic acid
- 4-Chlorophenoxyacetic acid
Comparison: (S)-3-(4-Chlorophenoxy)butanoic acid is unique due to its specific chiral configuration, which can result in different biological activities compared to its non-chiral or differently chiral counterparts. The presence of the 4-chlorophenoxy group also imparts distinct chemical properties, such as increased hydrophobicity and potential for specific interactions with biological targets.
Properties
Molecular Formula |
C10H11ClO3 |
---|---|
Molecular Weight |
214.64 g/mol |
IUPAC Name |
3-(4-chlorophenoxy)butanoic acid |
InChI |
InChI=1S/C10H11ClO3/c1-7(6-10(12)13)14-9-4-2-8(11)3-5-9/h2-5,7H,6H2,1H3,(H,12,13) |
InChI Key |
RSXQVYRBRCBEOM-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)O)OC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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